molecular formula C20H24N2O3 B12304678 Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)-

Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)-

Cat. No.: B12304678
M. Wt: 340.4 g/mol
InChI Key: DGKIJZKKTDPACC-UHFFFAOYSA-N
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Description

Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)-, also known as lochneridine, is a phytochemical compound classified under the strychnos alkaloids. It is an organic compound with the molecular formula C20H24N2O3. This compound is known for its complex structure and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:

    Formation of the core structure: This involves cyclization reactions to form the core ring structure.

    Functional group modifications: Introduction of hydroxyl, ester, and other functional groups through various organic reactions such as esterification, hydroxylation, and dehydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and synthesis pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    Strychnine: Another strychnos alkaloid with a similar core structure but different functional groups.

    Brucine: Similar in structure but with additional methoxy groups.

Uniqueness

Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 12-ethyl-12-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-3-19(24)11-22-9-8-20-12-6-4-5-7-14(12)21-17(20)16(18(23)25-2)13(19)10-15(20)22/h4-7,13,15,21,24H,3,8-11H2,1-2H3

InChI Key

DGKIJZKKTDPACC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Origin of Product

United States

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